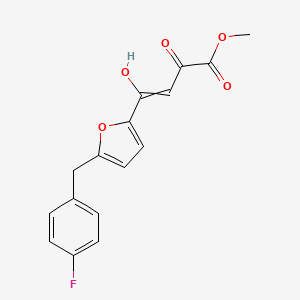
2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-, methyl ester is a complex organic compound with a unique structure that includes a butenoic acid backbone, a fluorophenyl group, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-, methyl ester typically involves multiple steps, including the formation of the butenoic acid backbone, the introduction of the fluorophenyl group, and the incorporation of the furan ring. Common synthetic routes may involve:
Formation of the Butenoic Acid Backbone: This can be achieved through the reaction of an appropriate alkene with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve the use of a fluorinated benzyl halide in a nucleophilic substitution reaction.
Incorporation of the Furan Ring: This can be done through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crotonic Acid: A simple butenoic acid with a similar backbone but lacking the fluorophenyl and furan groups.
Isocrotonic Acid: Another isomer of butenoic acid with a different configuration of the double bond.
Methacrylic Acid: A branched analog of butenoic acid with different functional groups.
Uniqueness
2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-, methyl ester is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the fluorophenyl group and the furan ring distinguishes it from simpler butenoic acids and enhances its chemical and biological properties.
Eigenschaften
CAS-Nummer |
280571-45-1 |
|---|---|
Molekularformel |
C16H13FO5 |
Molekulargewicht |
304.27 g/mol |
IUPAC-Name |
methyl 4-[5-[(4-fluorophenyl)methyl]furan-2-yl]-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C16H13FO5/c1-21-16(20)14(19)9-13(18)15-7-6-12(22-15)8-10-2-4-11(17)5-3-10/h2-7,9,18H,8H2,1H3 |
InChI-Schlüssel |
XYLMZMHZRUNQTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)C=C(C1=CC=C(O1)CC2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


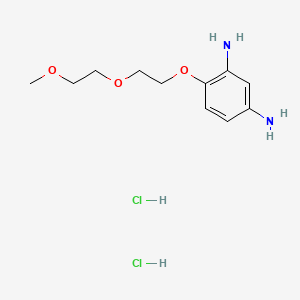
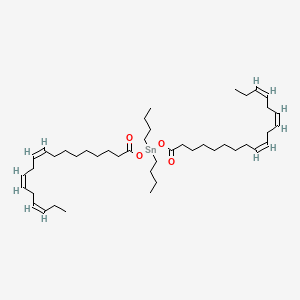

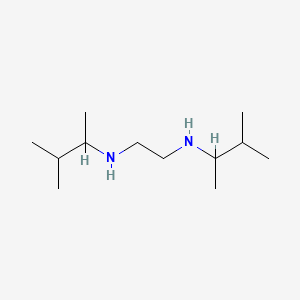
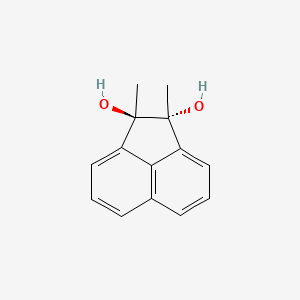
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)


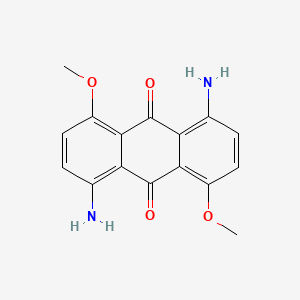
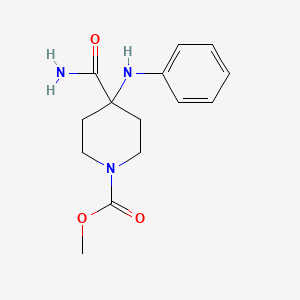

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)


